molecular formula C15H13NO B181418 2-(3,5-Dimethylphenyl)-1,3-Benzoxazole CAS No. 154715-81-8

2-(3,5-Dimethylphenyl)-1,3-Benzoxazole

Cat. No. B181418
M. Wt: 223.27 g/mol
InChI Key: BIHLSRJPJFOESJ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-1,3-Benzoxazole is a chemical compound. However, there is limited information available about this specific compound. A similar compound, 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been described as a white-yellow crystal-powder with a melting point of 112°C1.



Synthesis Analysis

The synthesis of similar compounds often involves reactions with various reagents. For instance, N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines have been reacted with ethyl acetoacetate to produce 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones2. However, the specific synthesis process for 2-(3,5-Dimethylphenyl)-1,3-Benzoxazole is not readily available in the searched literature.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of 4,5-dimethyl-1,3-dioxol-2-one was determined using ATR-FTIR, solid-state NMR, GPC, and elemental analysis3. However, the specific molecular structure analysis for 2-(3,5-Dimethylphenyl)-1,3-Benzoxazole is not readily available in the searched literature.



Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, N-aryl-β-alanines have been used as starting materials for the synthesis of a variety of heterocyclic systems2. However, the specific chemical reactions involving 2-(3,5-Dimethylphenyl)-1,3-Benzoxazole are not readily available in the searched literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the properties of 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane were determined to include a melting point of 112°C and a molecular weight of 232.13 g/mol1. However, the specific physical and chemical properties of 2-(3,5-Dimethylphenyl)-1,3-Benzoxazole are not readily available in the searched literature.


Scientific Research Applications

  • Antimicrobial Activity : Some derivatives of 2-(3,5-Dimethylphenyl)-1,3-Benzoxazole have been synthesized and tested for their antimicrobial properties. Specifically, 2-(p-chlorophenyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazole displayed significant activity against Candida albicans, comparable to the standard drug clotrimazole (Tekiner-Gulbas et al., 2004).

  • Fluorescent Probes : Derivatives like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have been used to develop fluorescent probes for sensing pH and metal cations. These compounds exhibit high sensitivity to pH changes and selective metal cation detection (Tanaka et al., 2001).

  • Polymer Synthesis : New poly(amide-imide)s with benzoxazole or benzothiazole pendent groups have been synthesized. These polymers demonstrate enhanced solubility in organic solvents and improved thermal stability, making them suitable for advanced technological applications (Toiserkani et al., 2011).

  • Material Science : 2-Aryl benzoxazoles have been identified as important scaffolds in materials science, particularly in pharmaceutical research, due to their biological potential including anticancer, antitumor, and inhibitory activities. They are also abundant in functional materials like engineering plastics and metal sensors (Nayak & Niranjan, 2017).

  • Chemical Transformations in Metal Complexes : Benzoxazole derivatives undergo interesting chemical transformations upon complexation with 3d-metal ions, indicating potential for diverse applications in coordination chemistry and material sciences (Iasco et al., 2012).

  • Antimycobacterial and Photosynthesis-Inhibiting Properties : Some 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles have demonstrated significant activity against various mycobacterial strains and the ability to inhibit photosynthetic electron transport, suggesting their potential in antimicrobial and agricultural applications (Imramovský et al., 2014).

  • Antioxidant and Urease Inhibition : Some benzoxazole derivatives have shown excellent antioxidant activity and potent urease inhibitory activities, indicating their potential in the development of new therapeutic agents (Khan et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. However, the specific safety and hazards associated with 2-(3,5-Dimethylphenyl)-1,3-Benzoxazole are not readily available in the searched literature.


Future Directions

The future directions for the study of a compound depend on its potential applications. However, the specific future directions for the study of 2-(3,5-Dimethylphenyl)-1,3-Benzoxazole are not readily available in the searched literature.


Please note that this analysis is based on the available information and may not be comprehensive due to the limited data on the specific compound “2-(3,5-Dimethylphenyl)-1,3-Benzoxazole”. Further research and studies would be needed to provide a more detailed analysis.


properties

IUPAC Name

2-(3,5-dimethylphenyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-10-7-11(2)9-12(8-10)15-16-13-5-3-4-6-14(13)17-15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHLSRJPJFOESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC3=CC=CC=C3O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635817
Record name 2-(3,5-Dimethylphenyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylphenyl)-1,3-Benzoxazole

CAS RN

154715-81-8
Record name 2-(3,5-Dimethyl-phenyl)-benzooxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154715818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,5-Dimethylphenyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-DIMETHYL-PHENYL)-BENZOOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3R7JN0FDL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
O Soufan, W Ba-Alawi, A Magana-Mora, M Essack… - Scientific reports, 2018 - nature.com
High-throughput screening (HTS) performs the experimental testing of a large number of chemical compounds aiming to identify those active in the considered assay. Alternatively, …
Number of citations: 46 www.nature.com
WY Hu, PP Wang, SL Zhang - Synthesis, 2015 - thieme-connect.com
An efficient, environmentally friendly, and economical new method for arylation reactions of azoles with arylboronic acids via copper–iron-catalyzed C–H and C–B bond activation has …
Number of citations: 23 www.thieme-connect.com

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